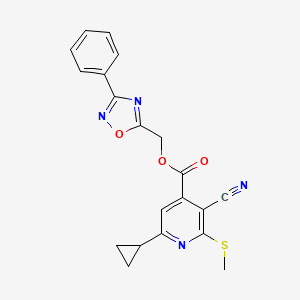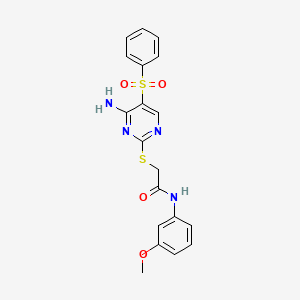
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a chemical compound that has been extensively studied in scientific research for its potential applications in medicine. This compound is commonly referred to as PFK-158 and is a potent inhibitor of a key enzyme called PFKFB3, which is involved in regulating glucose metabolism in cells.
Mécanisme D'action
PFK-158 works by inhibiting the PFKFB3 enzyme, which is involved in regulating glucose metabolism in cells. This enzyme is overexpressed in many types of cancer and is essential for cancer cell survival and proliferation. By inhibiting PFKFB3, PFK-158 disrupts the glucose metabolism of cancer cells, leading to decreased cell growth and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
PFK-158 has been shown to have several biochemical and physiological effects. It inhibits the PFKFB3 enzyme, leading to decreased glucose metabolism in cancer cells. This results in decreased cell growth and increased sensitivity to chemotherapy and radiation therapy. PFK-158 has also been shown to decrease tumor growth in animal models of cancer. In addition, PFK-158 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PFK-158 is its specificity for the PFKFB3 enzyme, which makes it a potent inhibitor of cancer cell growth. However, one of the limitations of PFK-158 is its low solubility in water, which can make it difficult to administer in vivo. In addition, PFK-158 has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for research on PFK-158. One area of research is the development of more potent and selective inhibitors of the PFKFB3 enzyme. Another area of research is the investigation of the safety and efficacy of PFK-158 in human clinical trials. In addition, PFK-158 could be studied for its potential applications in other diseases, such as neurological disorders and autoimmune diseases. Finally, the combination of PFK-158 with other cancer treatments could be explored to improve cancer therapy outcomes.
Méthodes De Synthèse
The synthesis method of PFK-158 involves several steps, including the reaction of 4-amino-5-(phenylsulfonyl)pyrimidine-2-thiol with 3-methoxybenzyl bromide to form 2-(3-methoxybenzylthio)-4-amino-5-(phenylsulfonyl)pyrimidine. This intermediate is then reacted with N-(tert-butoxycarbonyl)-3-aminophenylacetic acid to form the final product, 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (PFK-158).
Applications De Recherche Scientifique
PFK-158 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the PFKFB3 enzyme, which is overexpressed in many types of cancer. PFK-158 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, PFK-158 has been studied for its potential applications in metabolic diseases such as diabetes and obesity, as well as cardiovascular diseases.
Propriétés
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-27-14-7-5-6-13(10-14)22-17(24)12-28-19-21-11-16(18(20)23-19)29(25,26)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHFPPOQNCEEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2908247.png)
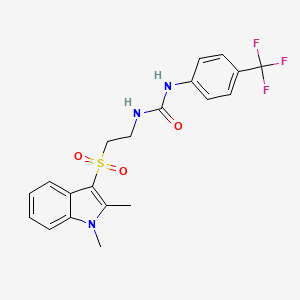
![8-(4-ethoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2908249.png)
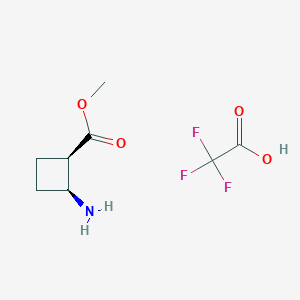
![methyl 1-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2908252.png)
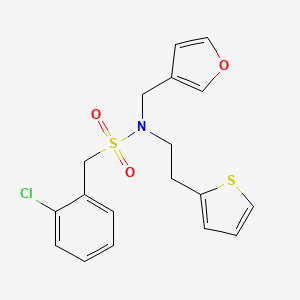
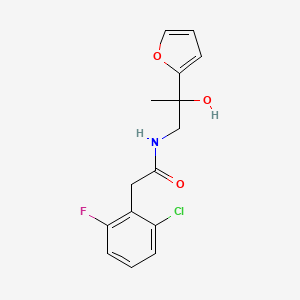
![2-methyl-4-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2908257.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2908260.png)
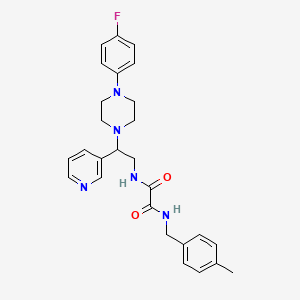
![5-(Dimethylamino)-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2908266.png)
![2-Nitrodibenzo[b,f][1,4]oxazepine](/img/structure/B2908267.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2908268.png)
